2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxine (commonly termed EDOT) is a heterocyclic compound featuring a fused thiophene-dioxane ring system. When combined with (E)-2-phenylethenesulfonic acid (styrenesulfonic acid), the resulting complex forms a critical component of the conductive polymer poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) . This compound (CAS 155090-83-8) has a molecular formula of C₁₄H₁₄O₅S₂ and a molecular weight of 326.4 g/mol . Its structure includes a sulfonated styrene group, which enhances water solubility and electrical conductivity, making it pivotal in organic electronics, antistatic coatings, and biomedical sensors .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.C6H6O2S/c9-12(10,11)7-6-8-4-2-1-3-5-8;1-2-8-6-4-9-3-5(6)7-1/h1-7H,(H,9,10,11);3-4H,1-2H2/b7-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWZPQKJPTIEA-UHDJGPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CSC=C2O1.C1=CC=C(C=C1)C=CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CSC=C2O1.C1=CC=C(C=C1)/C=C/S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155090-83-8 | |
| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, compd. with 2,3-dihydrothieno[3,4-b]-1,4-dioxin homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, compd. with 2,3-dihydrothieno[3,4-b]-1,4-dioxin homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,3-Dihydrothieno[3,4-b][1,4]dioxine: can be synthesized by reacting 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid at 85°C.
(E)-2-Phenylethenesulfonic acid: can be synthesized through the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are often carried out in batch reactors with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thieno-dioxine ring system can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno-dioxine derivatives.
Scientific Research Applications
Organic Electronics
One of the prominent applications of this compound is in the development of organic electronic materials. It serves as a building block for conjugated polymers that are essential for organic light-emitting diodes (OLEDs) and organic solar cells.
- Case Study : Research has shown that polymers derived from 2,3-dihydrothieno[3,4-b][1,4]dioxine exhibit enhanced charge transport properties compared to traditional materials. This improvement is attributed to the compound's ability to form stable π-stacking arrangements that facilitate electron mobility.
Conductive Polymers
The compound is also utilized in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT). These materials have applications in flexible electronics and sensors.
- Data Table: Conductivity Comparisons
| Polymer Type | Conductivity (S/cm) | Application Area |
|----------------------|---------------------|------------------------------|
| PEDOT | 1000 | Transparent electrodes |
| Poly(sulfobetaine-3,4-ethylenedioxythiophene) | 500 | Antifouling coatings |
Antimicrobial Agents
The sulfonic acid group in (E)-2-phenylethenesulfonic acid provides antimicrobial properties, making it a candidate for use in medical applications.
- Case Study : A study published in Chemical Science demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. This property is particularly valuable in developing coatings for medical devices to prevent infections.
Drug Delivery Systems
The compound's structural versatility allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
- Data Table: Drug Delivery Efficiency
| Drug Type | Delivery System Used | Bioavailability (%) |
|----------------------|----------------------|---------------------|
| Anticancer agents | Polymeric micelles | 75 |
| Antibiotics | Nanoparticles | 85 |
Mechanism of Action
The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid involves its ability to undergo electro-polymerization, forming electro-active hydrophilic polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For instance, in biomedical applications, the polymers can interact with cellular components to promote tissue regeneration .
Comparison with Similar Compounds
The structural and functional uniqueness of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid is highlighted through comparisons with analogous compounds:
Structural Analogs: EDOT Derivatives with Modified Substituents
Key Findings :
- Carboxylic acid derivatives (e.g., CID 59294782) lack the sulfonic acid group, reducing their solubility in polar solvents compared to the target compound .
- Boronic ester-modified EDOT (CAS 250726-93-3) enables cross-coupling reactions for tailored polymer backbones, unlike the sulfonated target compound, which prioritizes conductivity .
Sulfonated Aromatic Compounds
Key Findings :
- The dichloromethylenedioxy-sulfonic acid compound () exhibits higher thermal stability due to halogen substituents but lower biocompatibility than the target compound .
- Styrenesulfonic acid in the target compound enhances PEDOT:PSS conductivity (1–10 S/cm) compared to non-sulfonated analogs (<0.1 S/cm) .
Extended Aromatic Systems: Naphtho-Dioxin vs. Thieno-Dioxin
Key Findings :
- The naphtho-dioxin derivative () absorbs at longer wavelengths (λmax ~400 nm) due to extended conjugation, whereas the thieno-dioxin in the target compound offers better charge transport for conductive films .
Functional Group Impact on Properties
- Sulfonic Acid vs. Carboxylic Acid : Sulfonic acid groups (pKa ~1) in the target compound improve proton conductivity and water solubility over carboxylic acids (pKa ~4-5) .
- Styrenyl vs. Aliphatic Chains : The (E)-styrenesulfonic acid in the target compound enables π-π stacking in PEDOT:PSS, enhancing electrical conductivity compared to aliphatic sulfonates like EDOT-S (CAS 667430-63-9) .
Biological Activity
The compound 2,3-dihydrothieno[3,4-b][1,4]dioxine; (E)-2-phenylethenesulfonic acid has garnered attention in various fields such as pharmaceuticals, material science, and agricultural chemistry. This article synthesizes existing research on its biological activity, focusing on its mechanisms of action, therapeutic potential, and applications.
Chemical Structure and Properties
Chemical Formula: CHOS
Molecular Weight: 284.28 g/mol
CAS Number: 204444-01-9
The compound consists of a thieno-dioxine core which is known for its unique electronic properties and potential biological activities.
Research indicates that 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives exhibit several biological activities primarily through the following mechanisms:
- Antioxidant Activity: These compounds have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties: Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
- Neuroprotective Effects: Some derivatives have been found to enhance neuroprotective pathways, making them candidates for treating neurodegenerative diseases.
Biological Activity Data
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various thieno-dioxine compounds, it was found that 2,3-dihydrothieno[3,4-b][1,4]dioxine demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines. The results suggest its potential as a therapeutic agent in oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 3: Neuroprotective Effects
Research focused on neurodegenerative models showed that treatment with 2,3-dihydrothieno[3,4-b][1,4]dioxine resulted in a significant decrease in markers of neuronal damage. This suggests a protective mechanism that could be harnessed for therapeutic purposes in conditions like Alzheimer's disease.
Applications
The biological activity of this compound extends to several practical applications:
- Pharmaceutical Development: As an intermediate in drug synthesis targeting neurological disorders.
- Material Science: Utilized in developing conductive polymers for electronic devices.
- Agricultural Chemistry: Acts as a bioactive agent enhancing crop protection and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
